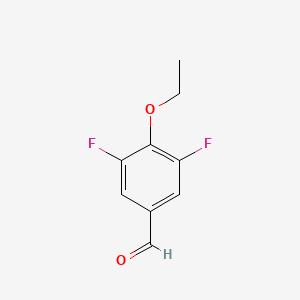

4-Ethoxy-3,5-difluorobenzaldehyde

Description

Significance of Fluorine in Organic Molecules: A Review of Electronic and Steric Effects for Enhanced Bioactivity and Stability

The introduction of fluorine into organic molecules imparts unique properties due to its distinct electronic and steric characteristics. tandfonline.com Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electron distribution, which in turn affects properties like pKa, dipole moment, and chemical reactivity. tandfonline.comnih.gov This strong electron-withdrawing nature can enhance the bioavailability of drug candidates by reducing the basicity of nearby functional groups, which can improve membrane permeation. tandfonline.comresearchgate.net

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace hydrogen in a molecule without significantly altering its shape, yet drastically changing its electronic properties. nih.gov This "mimic effect" allows fluorinated molecules to be incorporated into metabolic pathways intended for their non-fluorinated counterparts. nih.gov

One of the most significant advantages of fluorination is the increased metabolic stability it confers upon a molecule. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of about 480 kJ/mol, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comwikipedia.org By strategically placing fluorine atoms at metabolically vulnerable sites, chemists can block oxidation and other degradation pathways, thereby increasing the in vivo half-life of a drug. tandfonline.comnih.gov This enhanced stability, coupled with the potential for increased binding affinity to target proteins, makes fluorine a "magic bullet" in drug development. nih.govresearchgate.net

Table 1: Comparison of Atomic Properties

| Atom | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

|---|---|---|

| Hydrogen | 1.20 tandfonline.com | 2.20 |

| Fluorine | 1.47 tandfonline.com | 3.98 wikipedia.org |

This table provides a comparison of the van der Waals radius and electronegativity of hydrogen and fluorine atoms.

Overview of Benzaldehyde (B42025) Derivatives as Versatile Intermediates in Complex Molecule Synthesis

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are foundational intermediates in organic synthesis. wikipedia.orgontosight.ai The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making these compounds valuable starting materials for the construction of more complex molecules. wikipedia.orgacs.org

Benzaldehyde derivatives can undergo numerous reactions, including:

Oxidation to form benzoic acids. wikipedia.org

Reduction to yield benzyl (B1604629) alcohols. wikipedia.org

Condensation reactions , such as the aldol (B89426) condensation to produce cinnamaldehyde (B126680) derivatives and the Knoevenagel condensation. wikipedia.org

Cannizzaro reaction , a disproportionation in the presence of a strong base. wikipedia.org

Addition of nucleophiles , like cyanide in the synthesis of mandelic acid. wikipedia.orgmdpi.com

These reactions allow for the elaboration of the benzaldehyde scaffold into a diverse range of structures used in pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.ai The ability to introduce various substituents onto the benzene (B151609) ring further expands the utility of these intermediates, enabling fine-tuning of the properties of the final products. acs.org For instance, the synthesis of functionalized benzaldehydes through methods like two-step, one-pot reduction/cross-coupling procedures highlights the modularity and importance of these building blocks in modern synthetic chemistry. acs.orgacs.org

Contextualization of 4-Ethoxy-3,5-difluorobenzaldehyde within the Landscape of Advanced Fluorinated Aromatic Aldehydes

This compound emerges as a specialized building block within the family of fluorinated aromatic aldehydes. Its structure combines the reactive aldehyde group with the unique properties conferred by fluorine atoms and an ethoxy group on the aromatic ring. The two fluorine atoms, positioned ortho to the aldehyde, significantly influence the electronic nature of the ring and the reactivity of the aldehyde. numberanalytics.com This substitution pattern is known to enhance stability and lipophilicity. ontosight.ai

Fluorinated aromatic aldehydes are of particular interest in several high-technology fields. researchgate.net They are crucial intermediates in the synthesis of:

Pharmaceuticals: Where fluorine substitution can lead to improved potency and metabolic stability. researchgate.netnih.gov

Agrochemicals: Including herbicides, insecticides, and fungicides. researchgate.net

Advanced Materials: Such as liquid crystals and high-performance polymers like polyimides, where fluorine incorporation can lead to desirable properties like thermal stability and specific dielectric constants. researchgate.netmdpi.com

Imaging Agents: The 18F isotope is a key component in Positron Emission Tomography (PET) tracers, and fluorinated aldehydes can be precursors to these diagnostic tools. researchgate.netnih.gov

The presence of the ethoxy group in this compound adds another layer of functionality, potentially influencing solubility and providing an additional site for chemical modification. While specific research detailing the direct applications of this compound is not extensively documented in readily available literature, its structure is analogous to other multi-substituted benzaldehydes used in complex syntheses. For example, the synthesis of 4-ethoxy-3,5-dimethoxybenzaldehyde (B2664919) from syringaldehyde (B56468) demonstrates a common synthetic route for such structures. chemicalbook.comnih.gov The synthesis of other difluorobenzaldehydes, such as 2,4-difluorobenzaldehyde (B74705), is well-established, indicating the accessibility of these types of fluorinated cores. researchgate.net

Compounds like this compound are therefore valuable tools for chemists, offering a platform to construct highly functionalized and stable molecules for a variety of advanced applications. The interplay of the difluoro and ethoxy substituents on the benzaldehyde core makes it a sophisticated intermediate for creating next-generation chemical entities.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-ethoxy-3,5-dimethoxybenzaldehyde |

| 2,4-difluorobenzaldehyde |

| Benzaldehyde |

| Benzoic acid |

| Benzyl alcohol |

| Cinnamaldehyde |

| Mandelic acid |

| Syringaldehyde |

| Cytochrome P450 |

This table lists the chemical compounds mentioned in the article.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKIEIKNSQIONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Ethoxy 3,5 Difluorobenzaldehyde and Analogues

Classical and Contemporary Synthetic Routes

The preparation of 4-Ethoxy-3,5-difluorobenzaldehyde often relies on a series of well-established reaction types adapted for fluorinated systems. These include halogen-exchange reactions, electrophilic formylation, and the oxidation of suitable precursors.

Halogen-Exchange Reactions for Fluorobenzaldehyde Synthesis: Mechanisms and Catalytic Considerations

Halogen-exchange (Halex) reactions are a cornerstone for introducing fluorine into aromatic rings. This method typically involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion. The direct halogen-exchange fluorination of a precursor like 4-chloro-3,5-difluorobenzaldehyde (B45035) using a fluoride salt, such as spray-dried potassium fluoride (KF), is a viable route. researchgate.net The efficiency of this transformation is highly dependent on the catalyst and reaction conditions.

Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, are often employed to facilitate the reaction, which can be conducted under solvent-free conditions or in high-boiling diphenyl solvents. researchgate.net Under optimal conditions, yields of the corresponding fluorobenzaldehyde can be high, with excellent selectivity. researchgate.net The mechanism involves the nucleophilic attack of the fluoride ion on the carbon atom bearing the halogen, a process that is facilitated by the electron-withdrawing nature of the other substituents on the aromatic ring. The use of boron Lewis acids can also mediate halogen exchange, offering a way to functionalize otherwise inert C-F bonds. thieme-connect.de

Table 1: Catalysts and Conditions for Halogen-Exchange Fluorination

| Catalyst/Reagent | Solvent | Temperature | Key Features |

| Tetraphenylphosphonium bromide / KF | Solvent-free or Diphenyl solvents | Elevated | High yield and selectivity for fluorobenzaldehydes. researchgate.net |

| Boron Trihalides | Varies | Varies | Can activate C-F bonds for halogen exchange. thieme-connect.de |

| Alumina | None | Flow or Batch | Catalyzes halogen exchange in long alkyl halides. acs.org |

Electrophilic Formylation Approaches for Fluorinated Aromatic Derivatives

Electrophilic formylation introduces the aldehyde group onto the aromatic ring. Several classical methods can be adapted for fluorinated substrates. The Vilsmeier-Haack reaction, which uses a reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a common formylation method. However, its effectiveness can be limited with electron-deficient fluorine-containing aromatics. jst.go.jp

An alternative and often more powerful approach for these substrates is the use of dichloromethyl alkyl ethers mediated by a Lewis acid like titanium tetrachloride (TiCl4), aluminum chloride (AlCl3), or iron(III) chloride (FeCl3). jst.go.jp For instance, the formylation of a precursor like 1-ethoxy-2,6-difluorobenzene using this method would directly yield this compound. The choice of dichloromethyl alkyl ether and Lewis acid can be optimized for specific substrates to achieve good yields. jst.go.jp Another method involves the use of formyl fluoride with a Lewis acid like boron trifluoride (BF3) for aromatic electrophilic substitution. youtube.com

Oxidation of Precursors for Aromatic Aldehyde Formation in Fluorine Chemistry

The oxidation of a benzylic precursor, such as 4-ethoxy-3,5-difluorobenzyl alcohol or 4-ethoxy-3,5-difluorotoluene, provides another route to the target aldehyde. Various oxidizing agents can be employed in fluorine chemistry for this transformation. The specific choice of oxidant depends on the stability of the starting material and the desired selectivity.

The oxidation of phenolic aldehydes has been studied, revealing complex reaction pathways that can include fragmentation, functionalization, and coupling reactions. nih.govresearchgate.net While not a direct synthesis of the title compound, these studies provide insight into the reactivity of the aldehyde group in related systems. The oxidation of aldehydes can lead to the formation of carboxylic acids, which is a potential side reaction to consider. wikipedia.org For instance, the oxidation of hexanal (B45976) has been shown to produce highly oxygenated organic molecules. copernicus.org

Synthesis of Related Ethoxy- and Difluorobenzaldehyde Derivatives: Precedent and Adaptations

The synthesis of related compounds provides valuable precedent for developing a route to this compound. For example, the synthesis of 3,4-difluorobenzaldehyde (B20872) has been achieved through the formylation of 1,2-difluorobenzene (B135520) using dichloromethyl methyl ether and aluminum chloride. Another route to 3,4-difluorobenzaldehyde involves a Grignard exchange reaction with 3,4-difluorobromobenzene followed by reaction with DMF. google.com

The synthesis of 2,4-difluorobenzaldehyde (B74705) has been accomplished by reacting 1,3-difluorobenzene (B1663923) with carbon monoxide in the presence of aluminum chloride and hydrogen chloride. researchgate.net Similarly, 3,5-difluorobenzaldehyde (B1330607) can be prepared from 3,5-difluorophenylmagnesium bromide and N-methylformanilide. prepchem.com

The synthesis of ethoxybenzaldehyde derivatives often involves the Williamson ether synthesis, where a hydroxybenzaldehyde is reacted with an ethylating agent. For example, 4-phenacyloxy benzaldehyde (B42025) derivatives have been synthesized via the reaction of a hydroxybenzaldehyde with a phenacyl bromide in the presence of a base like triethylamine. orientjchem.org The synthesis of 4-ethoxy-3-methoxybenzaldehyde (B93258) is also well-documented. orgsyn.org These methods can be adapted to introduce the ethoxy group onto a pre-existing difluorohydroxybenzaldehyde core.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers powerful tools for the construction of complex fluorinated molecules, often with greater efficiency and selectivity than classical methods.

Transition Metal-Catalyzed Fluorination/Fluoroalkylation Reactions: Focus on Palladium and Copper Catalysis

Transition metal catalysis has emerged as a powerful strategy for the formation of carbon-fluorine bonds. nih.gov Palladium and copper catalysts are particularly prominent in this area. nih.govresearchgate.net

Palladium-catalyzed reactions can be used for the direct fluorination of C-H bonds. researchgate.netnsf.gov For example, a palladium catalyst can facilitate the fluorination of an aryl C-H bond using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). wikipedia.org This approach could potentially be used to introduce the fluorine atoms onto an ethoxybenzaldehyde precursor.

Copper-catalyzed reactions are also widely used for fluoroalkylation and have shown utility in various synthetic applications. digitellinc.comescholarship.org These reactions can involve the cross-coupling of a fluoroalkylating agent with an aryl halide or triflate. While often focused on introducing CF3 groups, related methodologies could be adapted for the introduction of fluorine atoms.

Synthesis of Key Intermediates for this compound

The most direct synthetic route to this compound involves a two-step sequence starting from 3,5-difluorobenzaldehyde. This intermediate is first converted to 3,5-difluoro-4-hydroxybenzaldehyde (B106909), which is then etherified.

The synthesis of 3,5-difluoro-4-hydroxybenzaldehyde can be achieved through the nucleophilic substitution of a suitable leaving group on a 3,5-difluorobenzaldehyde derivative or through the direct formylation of a 2,6-difluorophenol. A common laboratory preparation involves the hydroxylation of 3,5-difluorobenzaldehyde. acs.org This reaction can be carried out using a hydroxylating agent in the presence of a catalyst and a base. acs.org

Once the key intermediate, 3,5-difluoro-4-hydroxybenzaldehyde, is obtained, the final step is a Williamson ether synthesis. This involves the reaction of the phenolic hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. This reaction typically proceeds in high yield to afford the target molecule, this compound. byjus.com

Synthetic Strategies for this compound and Its Analogues

The synthesis of this compound, a highly functionalized aromatic aldehyde, requires a strategic approach to introduce the fluorine and ethoxy substituents onto the benzaldehyde core. This article explores various synthetic methodologies, including the fluorination of ethoxybenzaldehyde precursors, the preparation of key difluorinated intermediates, and the integration of these structural motifs to achieve the target compound and its analogues.

1 Fluorination of Ethoxybenzaldehyde Derivatives

The direct fluorination of ethoxybenzaldehyde derivatives presents a formidable challenge due to the sensitive nature of the aldehyde and ethoxy groups. Electrophilic fluorinating agents, while effective for some aromatic systems, can lead to a mixture of products and potential degradation of the starting material under harsh conditions.

A more conceptual approach involves the geminal difluorination of a carbonyl group, which can be seen as a related transformation. While not a direct fluorination of the aromatic ring, it highlights methods for introducing fluorine into a molecule containing an aldehyde or ketone. For instance, reagents like Deoxo-Fluor® ([bis(2-methoxyethyl)amino]sulfur trifluoride) are known to convert carbonyls to gem-difluorides. This type of transformation underscores the specialized reagents required when dealing with fluorine chemistry in the presence of other functional groups.

Alternative strategies often involve introducing the fluorine atoms prior to the installation of the ethoxy or aldehyde functionalities to avoid undesirable side reactions.

2 Preparation of Difluorinated Precursors: 3,5-Difluorobenzaldehyde

A more common and controlled approach to synthesizing this compound involves the initial preparation of a difluorinated benzaldehyde precursor, namely 3,5-difluorobenzaldehyde. Several reliable methods have been established for the synthesis of this key intermediate.

One prominent method involves a Grignard reaction. This can be achieved by first preparing 3,5-difluorophenylmagnesium bromide from 3,5-difluoro-1-bromobenzene and magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF). The subsequent reaction of this Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), yields 3,5-difluorobenzaldehyde after acidic workup.

Another well-established route starts from 3,5-difluorobenzonitrile. chemicalbook.com The nitrile can be reduced to the corresponding aldehyde using a reducing agent like Raney alloy in formic acid. chemicalbook.com This method provides a good yield of the desired product after extraction and purification.

A more recent development for the synthesis of 3,5-difluorobenzaldehyde involves the continuous oxidation of 3,5-difluorotoluene. This process utilizes a catalyst system, such as cobalt, molybdenum, and bromine metal ion complexes, with hydrogen peroxide as the oxidant in acetic acid within a tubular reactor. sigmaaldrich.com This method offers advantages in terms of milder reaction conditions, shorter reaction times, and higher efficiency suitable for larger-scale production.

The following table summarizes these synthetic routes to 3,5-difluorobenzaldehyde:

| Starting Material | Reagents | Product | Key Features |

| 3,5-Difluoro-1-bromobenzene | 1. Mg, THF2. DMF | 3,5-Difluorobenzaldehyde | Utilizes a Grignard reagent for formylation. |

| 3,5-Difluorobenzonitrile | Raney alloy, Formic acid | 3,5-Difluorobenzaldehyde | Reduction of a nitrile to an aldehyde. chemicalbook.com |

| 3,5-Difluorotoluene | Co/Mo/Br catalyst, H₂O₂ | 3,5-Difluorobenzaldehyde | Continuous oxidation process. sigmaaldrich.com |

3 Integration of Ethoxy and Difluoro Moieties onto the Benzaldehyde Core

With a reliable synthesis of 3,5-difluorobenzaldehyde established, the subsequent challenge lies in the selective introduction of the ethoxy group at the 4-position. A direct nucleophilic aromatic substitution of a fluorine atom on 3,4,5-trifluorobenzaldehyde (B150659) with sodium ethoxide could be envisioned. However, controlling the regioselectivity of such a reaction can be difficult. A more controlled and likely successful strategy involves the synthesis of a 4-hydroxy-3,5-difluorobenzaldehyde intermediate, followed by etherification.

A plausible route to 4-hydroxy-3,5-difluorobenzaldehyde begins with the formylation of 3,5-difluorophenol. The Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid, is a suitable method for introducing a formyl group ortho to the hydroxyl group of a phenol. Given the directing effect of the hydroxyl group, this reaction is expected to yield 4-hydroxy-3,5-difluorobenzaldehyde.

Once 4-hydroxy-3,5-difluorobenzaldehyde is obtained, the ethoxy group can be introduced via a Williamson ether synthesis. masterorganicchemistry.com This classic and versatile reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an ethylating agent, typically ethyl iodide or diethyl sulfate, to form the desired ether, this compound. masterorganicchemistry.comchemicalbook.com The electron-withdrawing nature of the fluorine atoms and the aldehyde group increases the acidity of the phenolic proton, facilitating its removal. The general Williamson ether synthesis is depicted below:

General Williamson Ether Synthesis

R-OH + Base → R-O⁻

R-O⁻ + R'-X → R-O-R' + X⁻

In the context of synthesizing this compound, the reaction would be as follows:

Synthesis of this compound via Williamson Ether Synthesis

(Image is a placeholder representation of the reaction scheme)

(Image is a placeholder representation of the reaction scheme)

This multi-step approach, beginning with the synthesis of a difluorinated precursor and culminating in a regioselective etherification, represents a robust and logical strategy for the preparation of this compound.

Reactivity and Reaction Mechanisms of 4 Ethoxy 3,5 Difluorobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to participate in a wide array of condensation and multicomponent reactions.

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde functionality of 4-Ethoxy-3,5-difluorobenzaldehyde is expected to readily undergo condensation reactions with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, such as the Knoevenagel condensation, would involve the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration would lead to the formation of a new carbon-carbon double bond. The specific outcomes of these reactions would depend on the nature of the active methylene compound used.

Table 1: Potential Active Methylene Compounds for Condensation Reactions

| Active Methylene Compound | Expected Product Type |

| Malononitrile | 2-(4-Ethoxy-3,5-difluorobenzylidene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-ethoxy-3,5-difluorophenyl)acrylate |

| Diethyl malonate | Diethyl 2-(4-ethoxy-3,5-difluorobenzylidene)malonate |

| Barbituric acid | 5-(4-Ethoxy-3,5-difluorobenzylidene)barbituric acid |

Formation of Hydrazones and Related Derivatives

The reaction of this compound with hydrazine (B178648) and its derivatives is anticipated to yield hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are valuable intermediates in organic synthesis, often used in the Wolff-Kishner reduction or for the synthesis of various heterocyclic compounds. Research on other aromatic aldehydes, such as 2,4-dihydroxybenzoic acid, has demonstrated the successful synthesis of hydrazide-hydrazones with significant biological activities. nih.gov

Biginelli and Related Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, offer an efficient route to complex molecules. nih.gov The Biginelli reaction, a classic example of an MCR, typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. mdpi.comscielo.br It is plausible that this compound could serve as the aldehyde component in such reactions. The use of fluorinated benzaldehydes in Biginelli reactions has been reported, leading to the synthesis of diverse heterocyclic scaffolds. nih.gov

Reactions Involving the Fluorine Atoms

The two fluorine atoms on the aromatic ring significantly influence the reactivity of this compound, primarily through their strong electron-withdrawing inductive effect.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Ring

The presence of the electron-withdrawing aldehyde group and two fluorine atoms is expected to activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms, which are good leaving groups in this context. The substitution pattern is often directed by the electronic nature of the substituents on the ring. masterorganicchemistry.com The rate of these reactions is generally enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comnih.gov

Exploiting the Electron-Withdrawing Nature of Fluorine for Reaction Control

The strong electron-withdrawing nature of the fluorine atoms can be strategically exploited to control the regioselectivity and reactivity of various transformations. By rendering the aromatic ring electron-poor, the fluorine atoms enhance the electrophilicity of the carbonyl carbon of the aldehyde group, potentially increasing its reactivity in nucleophilic addition reactions. Furthermore, this electron deficiency can influence the acidity of adjacent protons and the stability of reaction intermediates, thereby providing a handle for fine-tuning reaction conditions and outcomes.

Reactions Involving the Ethoxy Group

Cleavage and Modification of Ether Linkages

The cleavage of aryl ethers is a crucial reaction in organic synthesis. While direct studies on this compound are not prevalent, valuable insights can be drawn from reactions with structurally similar compounds. For instance, the demethylation of aryl methyl ethers using reagents like lithium diphenylphosphide is a well-established method. orgsyn.org

A notable example is the selective cleavage of the methyl ether in 4-ethoxy-3-methoxybenzaldehyde (B93258). orgsyn.org This reaction demonstrates high specificity, cleaving the methyl ether while leaving the ethyl ether intact, resulting in 4-ethoxy-3-hydroxybenzaldehyde (B1346586) in good yield. orgsyn.org This selectivity arises because the nucleophilic demethylation of methyl o-alkoxyaryl ethers is kinetically favored over the cleavage of ethyl ethers. orgsyn.org By analogy, while the ethoxy group in this compound would be susceptible to cleavage under harsh conditions, it would be expected to be stable under conditions designed for selective O-demethylation.

Studies on the demethylation of various lignin-derived aromatic compounds using acidic concentrated lithium bromide (ACLB) have shown that the reaction rate is influenced by the substituents on the aromatic ring. nih.gov Electron-donating groups tend to promote demethylation, whereas electron-withdrawing groups retard it. nih.gov In this compound, the two fluorine atoms act as strong electron-withdrawing groups, which would likely decrease the reactivity of the ethoxy group toward cleavage compared to its non-fluorinated analog. Conversely, the aldehyde group, being a deactivating group, would also contribute to this reduced reactivity. ncert.nic.in

Mechanistic Investigations and Computational Studies

To comprehend the reactivity and properties of this compound at a molecular level, computational chemistry methods are employed. These studies provide a theoretical framework for understanding its structure and electronic behavior. wikipedia.orgepa.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground-state properties of molecules. wikipedia.org For this compound, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the ethoxy group relative to the fluorinated benzaldehyde (B42025) ring. The presence of two fluorine atoms ortho to the ethoxy group likely imposes steric constraints and influences the conformation of the ethoxy group.

DFT also elucidates electronic properties such as the distribution of electron density. The high electronegativity of the fluorine and oxygen atoms, combined with the electron-withdrawing nature of the aldehyde group, creates a complex electronic environment within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity.

For this compound, FMO analysis can predict the sites susceptible to nucleophilic and electrophilic attack.

HOMO is typically localized on the more electron-rich parts of the molecule. In this case, it would likely be distributed over the benzene (B151609) ring and the oxygen atom of the ethoxy group.

LUMO is generally found on the electron-deficient regions, which would be concentrated on the aldehyde functional group, particularly the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.netresearchgate.net This map is invaluable for predicting how the molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. researchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be located around the oxygen atom of the carbonyl group and potentially the oxygen of the ethoxy group. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be centered on the hydrogen of the aldehyde group and the carbonyl carbon. researchgate.netresearchgate.net

The MEP map would visually confirm the electronic effects of the substituents. The electronegative fluorine atoms would create positive potential regions on the adjacent ring carbons, while the ethoxy group would contribute to a negative potential region. This detailed charge landscape governs the molecule's intermolecular interactions and reactivity patterns. nih.gov

Applications of 4 Ethoxy 3,5 Difluorobenzaldehyde in Advanced Research

Medicinal Chemistry and Pharmaceutical Research

The inherent structural features of 4-Ethoxy-3,5-difluorobenzaldehyde make it a sought-after building block in the design and synthesis of new drug candidates. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, while the difluorinated phenyl ring can impart favorable pharmacokinetic and pharmacodynamic properties to the final compounds.

As a Building Block for Fluorine-Substituted Analogs in Drug Discovery

The introduction of fluorine into drug molecules can significantly impact their metabolic stability, binding affinity, and bioavailability. nih.govrsc.org this compound serves as a readily available source for introducing a difluorinated phenyl moiety, a common motif in many biologically active compounds.

The aldehyde functionality of this compound allows for its use in condensation reactions to form various heterocyclic and acyclic compounds with potential anti-cancer properties. Notably, it can be a key component in the synthesis of chalcones and Schiff bases, two classes of compounds extensively studied for their cytotoxic effects against various cancer cell lines. nih.govnih.govnih.govresearchgate.net

Chalcones, characterized by an open-chain flavonoid structure, are synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and a ketone. The resulting α,β-unsaturated carbonyl system is a key pharmacophore responsible for their biological activity. While specific studies detailing the use of this compound in the synthesis of anti-cancer chalcones are not widely available in public literature, the general synthetic route is well-established.

Table 1: Hypothetical Chalcone Derivatives from this compound and their Potential Anti-Cancer Activity

| Compound ID | R Group on Acetophenone | Potential Cancer Cell Line for Activity |

|---|---|---|

| Cpd-1 | 4-Hydroxyphenyl | Breast (MCF-7), Lung (A549) |

| Cpd-2 | 4-Methoxyphenyl | Colon (HT-29), Prostate (PC-3) |

Similarly, Schiff bases, formed by the reaction of an aldehyde with a primary amine, are another class of compounds with demonstrated anti-cancer potential. nih.govresearchgate.net The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activity. The synthesis of Schiff base derivatives using this compound would introduce the difluorinated ethoxy-phenyl moiety, potentially enhancing their efficacy and selectivity.

Table 2: Hypothetical Schiff Base Derivatives from this compound and their Potential Biological Activity

| Compound ID | Amine Reactant | Potential Biological Activity |

|---|---|---|

| SB-1 | 4-Aminoantipyrine | Anticancer, Antimicrobial |

| SB-2 | 2-Aminobenzothiazole | Anticancer, Antifungal |

While direct evidence of this compound being used to synthesize antiplatelet agents is scarce in the reviewed literature, related alkoxy-substituted aromatic compounds have shown promise in this area. For instance, certain 4-alkoxy-2-phenylquinoline derivatives have demonstrated potent antiplatelet activity. nih.gov This suggests a potential research avenue where this compound could be utilized as a starting material to generate novel quinoline-based or other heterocyclic systems with antiplatelet properties. The synthesis could involve multi-step reactions where the aldehyde group is transformed into a part of the heterocyclic core.

Table 3: Hypothetical Urease Inhibitor Derivatives from this compound

| Compound Class | General Structure | Key Pharmacophore |

|---|---|---|

| Thiourea Derivatives | Ar-NH-CS-NH-R | Thiourea group |

| Hydroxamic Acid Derivatives | Ar-CO-NHOH | Hydroxamic acid group |

The role of fluorinated compounds in modulating inflammatory processes is an active area of research. While no specific studies were identified that utilize this compound for developing modulators of neutrophilic inflammation, the general anti-inflammatory properties of chalcones and other flavonoid-like structures are well-documented. Given that this compound is a precursor to such compounds, it represents a potential starting point for the synthesis of novel anti-inflammatory agents.

The synthesis of complex heterocyclic systems like tetraaza-cyclopenta[a]indenyl derivatives often requires versatile building blocks. While there is no direct literature linking this compound to the synthesis of this specific class of allosteric modulators, its aldehyde functionality allows for its incorporation into various multi-component reactions that are often employed to build such intricate scaffolds. The fluorine and ethoxy substituents on the phenyl ring could play a crucial role in modulating the electronic and steric properties of the final molecule, thereby influencing its allosteric modulation activity.

Incorporation into Macrocyclic Therapeutics and Drug Delivery Systems.

Macrocycles, cyclic molecules with large ring structures, are an important class of therapeutics that often exhibit high binding affinity and selectivity for their biological targets. The synthesis of macrocyclic drugs can be challenging, but the use of functionalized building blocks like this compound can facilitate their construction. The aldehyde group provides a reactive handle for various chemical transformations, allowing for its integration into a larger macrocyclic framework.

The difluorinated phenyl ring of this compound can confer desirable properties to macrocyclic drugs. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the electronic nature of the C-F bonds can influence the conformation of the macrocycle, pre-organizing it for optimal binding to its target protein. While specific examples of this compound in drug delivery systems are not extensively documented in publicly available research, its structural motifs are found in potent inhibitors. For instance, the discovery of macrocyclic Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3) inhibitors for treating myelofibrosis and lymphoma highlights the potential of such scaffolds. The synthesis of diverse α-fluoroalkoxyaryl derivatives and their use in generating fluorinated macrocycles further underscores the utility of such building blocks in creating conformationally constrained therapeutic agents.

Influence of Fluorine Substitution on Bioavailability and Pharmacological Properties.

The introduction of fluorine into drug candidates is a well-established strategy to enhance their bioavailability and modulate their pharmacological profiles. Fluorine's high electronegativity can lower the pKa of nearby functional groups, which can improve a drug's ability to permeate cell membranes. The replacement of hydrogen with fluorine can also increase the lipophilicity of a molecule, aiding its passage across biological barriers like the blood-brain barrier.

In the context of this compound, the two fluorine atoms significantly alter the electronic properties of the benzene (B151609) ring. This can lead to enhanced interactions with target enzymes or receptors. The strategic placement of fluorine can improve metabolic stability, leading to a longer duration of action for the drug. For example, fluorination is known to enhance the antiviral and anticancer activity of nucleoside analogues by improving their metabolic stability and cellular penetration.

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Reference |

| Bioavailability | Can be increased due to enhanced membrane permeability. | |

| Metabolic Stability | Often improved by blocking sites of oxidative metabolism. | |

| Binding Affinity | Can be enhanced through favorable interactions with target proteins. | |

| pKa | Can be lowered, affecting ionization and cell penetration. |

This table provides a general overview of the effects of fluorination and is not specific to this compound.

Metabolic Studies and Biotransformation of Fluorinated Compounds.

Understanding the metabolic fate of fluorinated compounds is crucial for their development as safe and effective drugs. While the carbon-fluorine bond is generally very stable, metabolic defluorination can occur and may lead to the formation of toxic metabolites. Cytochrome P450 enzymes are often involved in the metabolism of fluorinated drugs.

The metabolic profile of derivatives of this compound would be influenced by both the ethoxy group and the fluorine atoms. The ethoxy group may undergo O-dealkylation, while the aromatic ring could be a site for hydroxylation, although the fluorine atoms would likely hinder this process. Studies on the metabolism of other fluorinated aromatic compounds have shown that the position of fluorine substitution is critical in determining the metabolic pathway. The investigation into the metabolism of fluorinated compounds is an active area of research, aiming to design molecules with predictable and safe metabolic profiles.

Conformational Studies of Derivatives with Biological Activity.

The three-dimensional shape of a molecule is critical for its biological activity. The introduction of fluorine can have a significant impact on the conformational preferences of a molecule. The stereoelectronic effects of the C-F bond can lead to specific orientations of the molecule, which can be exploited to enhance its binding to a biological target.

Derivatives of this compound would be subject to these conformational effects. The interaction between the fluorine atoms and adjacent functional groups can restrict the rotation around single bonds, leading to a more rigid and defined conformation. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of fluorinated molecules in solution. Theoretical studies can also provide valuable insights into the conformational preferences of these compounds.

Rational Drug Design Strategies Employing Fluorinated Moieties.

Rational drug design aims to develop new medicines based on a detailed understanding of the biological target. The unique properties of fluorine make it a valuable tool in this process. By strategically incorporating fluorine atoms into a lead compound, medicinal chemists can optimize its properties to achieve the desired therapeutic effect.

This compound serves as a versatile starting material for the synthesis of a wide range of compounds for screening in drug discovery programs. The aldehyde functionality can be readily converted into other functional groups, allowing for the creation of diverse chemical libraries. The presence of the difluorinated phenyl ring provides a scaffold with inherent drug-like properties, such as enhanced metabolic stability and bioavailability. The principles of rational drug design guide the modification of this scaffold to improve potency, selectivity, and pharmacokinetic properties.

Materials Science and Advanced Functional Materials

The application of fluorinated compounds extends beyond medicine into the realm of materials science. The unique electronic and physical properties imparted by fluorine make it a valuable component in the design of advanced functional materials.

As a Precursor for Novel Materials with Unique Chemical Structures and Properties.

This compound can be utilized as a building block for the synthesis of a variety of novel materials. The aldehyde group can participate in polymerization reactions or be used to functionalize surfaces. The resulting materials may exhibit unique optical, electronic, or surface properties due to the presence of the fluorinated aromatic ring.

For instance, fluorinated polymers often exhibit low surface energy, high thermal stability, and chemical resistance, making them suitable for applications such as coatings and advanced lubricants. The incorporation of the 4-ethoxy-3,5-difluorophenyl moiety into liquid crystals or organic light-emitting diodes (OLEDs) could also lead to materials with enhanced performance. While specific research on materials derived from this compound is not widely reported, the general utility of fluorinated benzaldehydes as precursors in materials synthesis is well-established. The exploratory synthesis of new materials often relies on the availability of such versatile and functionalized building blocks.

Incorporation into Polymer Additives and Nucleating Agents

Currently, there is limited specific information available in scientific literature detailing the direct incorporation of this compound into polymer additives or its use as a nucleating agent.

Applications in Dyestuffs and Fragrances (Limited to Chemical Structure/Synthesis)

Based on available research, there are no specific documented applications of this compound in the synthesis of dyestuffs or fragrances.

Agrochemical Research

Synthesis of Fluorinated Agrochemical Compounds

Fluorinated aromatic compounds are essential building blocks in the agrochemical industry, with a significant percentage of commercial agrochemicals containing fluorine. researchgate.netsci-hub.se The strategic inclusion of fluorine can modify a molecule's physicochemical and biokinetic profiles, which is crucial for optimizing new active ingredients. shootsbysyngenta.com

While broad applications are still under investigation, this compound has been specifically utilized as a starting material in the synthesis of 1,3,5-trisubstituted pyrazoline derivatives, which are being explored for their potential biological activities. amazonaws.com This highlights its role as a valuable intermediate for creating novel and complex fluorinated compounds for the agrochemical sector.

Analytical and Spectroscopic Applications of Derivatives

The characterization of this compound and its derivatives relies on advanced analytical techniques to confirm their structure and purity.

Advanced Spectroscopic Characterization (e.g., NMR, HRMS, IR)

Spectroscopic methods are fundamental for the characterization of this compound. While a comprehensive, peer-reviewed analysis is not widely published, data is available from chemical suppliers and databases, often for its parent compound or isomers. Theoretical calculations and experimental analysis of related structures provide insight into its expected spectral properties. For instance, detailed spectroscopic studies are often performed on novel derivatives to confirm their synthesis and structure. researchgate.net

Table 1: Representative Spectroscopic Data for Fluorinated Benzaldehydes

| Technique | Compound | Observation | Source |

|---|---|---|---|

| ¹³C NMR | 3,5-Difluorobenzaldehyde (B1330607) | Provides data on the carbon skeleton. | N/A |

| IR | 3,5-Difluorobenzaldehyde | Shows characteristic peaks for C=O and C-F bonds. | N/A |

| ¹H NMR | 3-Ethoxy-4,5-difluorobenzaldehyde | Provides data on proton environments. | bldpharm.com |

| MS (EI) | 4-Ethoxy-3-methoxybenzaldehyde (B93258) | Molecular Weight: 180.2005. | nist.gov |

Note: Data for the specific title compound is limited; this table presents data for closely related structures to illustrate typical characterization.

X-ray Crystallographic Analysis for Structural Elucidation and Conformational Studies

X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional structure of crystalline solids. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the compound's conformation and packing in the solid state.

No specific X-ray crystallographic studies for this compound were found in the reviewed literature. However, analysis of structurally similar molecules, such as 4-Ethoxy-3-methoxybenzaldehyde, reveals important structural features. In the crystal structure of this related compound, all non-hydrogen atoms were found to be nearly coplanar. nih.gov The molecules are held together by weak C–H···O interactions, forming sheets within the crystal lattice. nih.gov Such studies are vital for understanding structure-property relationships in these types of molecules.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for assessing the thermal stability of chemical compounds. While specific TGA and DSC data for this compound is not extensively available in publicly accessible research, the application of these methods provides critical insights into the material's behavior under thermal stress.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like this compound, a TGA scan would reveal its decomposition temperature, which is the point at which the compound begins to degrade. This is a crucial parameter for determining the upper-temperature limit for its storage and application. The resulting thermogram would show a stable baseline up to the decomposition temperature, followed by a significant drop in mass as volatile byproducts are released.

DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This analysis can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC curve would exhibit an endothermic peak at its melting point, providing precise information about the energy required to transition from a solid to a liquid state. The presence of any other thermal events, such as polymorphic transitions, could also be detected.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Hypothetical Value | Significance |

| TGA | Decomposition Temperature (Td) | > 200 °C | Indicates the onset of thermal degradation. |

| DSC | Melting Point (Tm) | 80 - 90 °C | Characterizes the solid-to-liquid phase transition. |

| DSC | Enthalpy of Fusion (ΔHf) | 20 - 30 J/g | Quantifies the energy absorbed during melting. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.

UV-Vis Spectroscopy for Optical Properties

UV-Vis Spectroscopy is a fundamental technique used to study the optical properties of compounds by measuring their absorption of ultraviolet and visible light. The absorption of light is dependent on the electronic structure of the molecule. In the case of this compound, the benzaldehyde (B42025) core contains a chromophore, the carbonyl group conjugated with the benzene ring, which is responsible for its characteristic UV absorption.

A UV-Vis spectrum of this compound would typically show one or more absorption bands in the ultraviolet region. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis. The ethoxy group and the fluorine atoms can act as auxochromes, potentially causing a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths compared to unsubstituted benzaldehyde. These shifts provide valuable information about the electronic transitions within the molecule.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound in a Specified Solvent

| Parameter | Hypothetical Value | Significance |

| λmax 1 | ~250 nm | Corresponds to a π → π* transition of the aromatic system. |

| λmax 2 | ~290 nm | Corresponds to an n → π* transition of the carbonyl group. |

| Molar Absorptivity (ε) at λmax 1 | > 10,000 L mol-1 cm-1 | Indicates a high probability of the π → π* transition. |

| Molar Absorptivity (ε) at λmax 2 | < 1,000 L mol-1 cm-1 | Indicates a lower probability of the n → π* transition. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.

Future Research Directions and Perspectives

Development of More Sustainable and Green Fluorination Methodologies

The synthesis of fluorinated compounds like 4-Ethoxy-3,5-difluorobenzaldehyde traditionally relies on methods that can be energy-intensive and utilize hazardous reagents such as hydrogen fluoride (B91410) (HF). scitechdaily.comdovepress.com The chemical industry is increasingly focused on developing "greener" and more atom-economical processes to minimize environmental impact. dovepress.com A significant challenge in this area is performing fluorination reactions in a sustainable manner. rsc.org

Recent breakthroughs offer promising alternatives. For instance, a novel method inspired by biomineralization allows for the generation of fluorochemicals directly from fluorspar (CaF₂), bypassing the production of HF gas. scitechdaily.com This process involves the mechanochemical activation of CaF₂ with a phosphate salt to create a powdered product called Fluoromix, which has been used to synthesize over 50 different fluorochemicals with high yields. scitechdaily.com Such solid-state methods could streamline the supply chain, reduce energy requirements, and lower the carbon footprint of fluorochemical manufacturing. scitechdaily.com

Future research will likely focus on refining these and other sustainable techniques, such as:

Catalytic Fluorination: Developing catalytic methods represents an efficient strategy to synthesize high-value fluorinated compounds in a more selective and sustainable way. rsc.org

Electrochemical Fluorination (ECF): While ECF is a dominant industrial method, ongoing improvements in process control and energy efficiency are helping to maintain its relevance amid growing environmental concerns. precedenceresearch.com

Direct Fluorination: This method is gaining traction as it streamlines production by enabling the direct substitution of fluorine atoms into organic molecules, which is more efficient than traditional multi-step processes. precedenceresearch.com

The adoption of these greener methodologies is crucial for the long-term viability and environmental responsibility of producing valuable fluorinated intermediates. precedenceresearch.comprecedenceresearch.com

Exploration of Novel Catalytic Systems for Selective Transformations

The aldehyde functional group in this compound is a key site for a variety of chemical transformations. Research into novel catalytic systems is crucial for achieving high selectivity in these reactions, which is essential for synthesizing complex target molecules.

The selective hydrogenation of α,β-unsaturated aldehydes is a classic challenge where the goal is to reduce the C=O bond while preserving the C=C bond. scispace.com The choice of catalyst and support material plays a critical role. For example, iridium catalysts have shown higher selectivity towards the desired unsaturated alcohol compared to platinum and ruthenium catalysts in certain systems. scispace.com Similarly, highly efficient iron(II) catalysts have been developed for the selective hydrogenation of aldehydes, demonstrating activity comparable to noble metals. acs.org

Another important transformation is the conversion of aldehydes to carboxylic acids using water as a benign oxidant, known as the Aldehyde-Water Shift (AWS) reaction. nsf.gov (Hexamethylbenzene)Ru(II) complexes have demonstrated high activity and selectivity for this reaction, producing H₂ as the sole byproduct. nsf.gov

Future exploration in this area will likely involve:

Catalyst Design: Developing new transition metal complexes and organocatalysts to control the chemo- and regioselectivity of reactions involving the aldehyde group.

Support and Solvent Effects: Investigating the influence of different support materials (e.g., carbon nanotubes, metal oxides) and solvent polarities on catalytic activity and selectivity. scispace.com

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts to promote reactions in aqueous media, aligning with the principles of green chemistry. researchgate.net

These advancements will enable more efficient and controlled synthetic routes to a wide range of derivatives from this compound.

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing key functional groups into complex molecules at a late step in the synthesis. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For fluorinated compounds, LSF is particularly valuable for creating positron-emission tomography (PET) tracers. mpg.dempg.de

The aromatic ring of this compound is a prime target for LSF. Site-selective C–H bond functionalization remains a significant challenge in organic chemistry. researchgate.net Recent advances include transition metal-catalyzed methods for aromatic C–H fluorination using mild electrophilic fluorinating reagents. mpg.dempg.de

One effective strategy involves a tandem sequence of C–H fluorination followed by nucleophilic aromatic substitution (SₙAr). acs.orgnih.gov This allows for the installation of a diverse array of functionalities—bound through nitrogen, oxygen, sulfur, or carbon—by replacing the newly introduced fluorine atom. acs.orgnih.gov The electron-withdrawing nature of the fluorine atoms already present in this compound can facilitate such SₙAr reactions.

Future research will focus on:

Developing Novel Directing Groups: Creating new chelating groups that can direct C-H activation to specific positions on the aromatic ring with high regiocontrol. acs.org

Expanding the Scope of Catalysts: Discovering new catalysts that can perform C-H functionalization under milder conditions and with broader functional group tolerance. mpg.deresearchgate.net

These strategies will significantly enhance the ability to diversify the structure of this compound, leading to new compounds with potentially improved properties.

Computational Design of New Derivatives with Tailored Bioactivity or Material Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For fluorinated compounds, these methods are essential for predicting the often complex and non-intuitive effects of fluorine substitution on a molecule's properties. nih.govemerginginvestigators.org

Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netnih.gov For example, attaching fluorine to an aromatic ring acts as an electron-withdrawing group, reducing the electron density in the aromatic system. nih.gov This can impact interactions such as π-stacking.

Computational approaches can be used to:

Predict Binding Affinities: Molecular dynamics simulations and quantum chemistry calculations can help understand and predict how fluorinated ligands interact with proteins. nih.govacs.org

Optimize Physicochemical Properties: Models can be used to tune properties like lipophilicity and metabolic stability by strategically placing fluorine atoms or fluorine-containing groups. emerginginvestigators.orgresearchgate.net

Design for Specific Functions: In materials science, simulations can guide the design of fluorinated glasses or polymers with desired optical or thermal properties. acs.org

The future of this field lies in the integration of computational design with automated synthesis and high-throughput screening. This synergy will accelerate the discovery of new derivatives of this compound with precisely tailored properties for applications in medicine, electronics, and advanced materials.

Expanding the Scope of Applications in Emerging Fields

Fluorinated organic compounds are critical components in a vast array of modern technologies due to their unique properties, including high thermal stability and chemical resistance. precedenceresearch.comresearchgate.net The market for these compounds is driven by growing demand from high-performance applications. precedenceresearch.com Derivatives of this compound are well-positioned to contribute to several emerging fields.

Key Emerging Application Areas:

| Field | Application of Fluorinated Compounds |

| New Energy | Used as heat transfer media in lithium-ion batteries and fuel cells. Fluoropolymers like polyvinylidene fluoride (PVDF) are key components in lithium batteries. samreal.com |

| Electronics | Fluoropolymers are used as insulators in wires, cables, and electronic components. Ultra-pure fluorinated gases are essential for manufacturing advanced semiconductor chips. precedenceresearch.comsamreal.com |

| Pharmaceuticals | Approximately 20-25% of all pharmaceuticals contain fluorine. Fluorination can enhance drug efficacy, metabolic stability, and bioavailability. rsc.orgperkinelmer.com |

| Agrochemicals | Used in the synthesis of pesticides and herbicides with improved performance. samreal.com |

| Advanced Materials | Fluorine-containing coatings provide excellent weather resistance. Fluoroelastomers are used for high-performance seals and gaskets. researchgate.netsamreal.com |

The unique substitution pattern of this compound makes it an attractive starting material for creating novel liquid crystals, polymers, and bioactive molecules. Future research will likely focus on incorporating this building block into complex molecular architectures designed for specific functions in these high-growth areas. As technology advances, the demand for specialized fluorinated compounds will continue to increase, creating new opportunities for the application of this versatile chemical intermediate. precedenceresearch.comsamreal.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Ethoxy-3,5-difluorobenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with ethoxy-containing reagents under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods used for triazole derivatives in ). Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst loading. Monitoring reaction progress via TLC or HPLC is critical .

- Key Considerations : Fluorine substituents may require inert conditions to prevent dehalogenation. highlights the importance of protecting groups for ethoxy and fluorine during multi-step syntheses.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : NMR is essential for confirming fluorine positions, while NMR identifies ethoxy and aldehyde protons.

- HPLC/MS : Ensures purity and molecular weight verification (e.g., methods in for benzaldehyde analogs).

- X-ray Crystallography : For definitive structural confirmation, use SHELXL for refinement ( ). A related difluorobenzaldehyde derivative was resolved with using single-crystal X-ray diffraction ().

Q. How can researchers address low yields during purification of this compound?

- Methodology : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate gradients) are standard. recommends vacuum evaporation post-reflux to isolate solids. For volatile byproducts, fractional distillation may be required (analogous to 4-ethylbenzaldehyde purification in ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cell-based assays). Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid () show bioactivity dependent on substituent positioning, suggesting that minor synthetic impurities (e.g., regioisomers) could skew results. Reproduce studies with rigorously purified batches and document synthetic protocols in detail .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodology : Density Functional Theory (DFT) calculates electronic effects of ethoxy and fluorine groups on aldehyde reactivity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes. emphasizes using databases like REAXYS for benchmarking against known inhibitors.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodology : Pilot-scale reactions should prioritize catalysts (e.g., Pd for cross-couplings) and solvent systems that minimize side reactions. notes that bromo-difluorobenzaldehydes require careful stoichiometry to avoid di-substitution. Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Critical Analysis of Evidence

- Contradictions : While and suggest acetic acid as a catalyst, other routes (e.g., ) propose one-step syntheses with boron reagents. Researchers must evaluate trade-offs between step count and yield.

- Gaps : Direct bioactivity data for this compound is sparse, necessitating extrapolation from analogs like 3,5-difluorobenzoic acid ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.